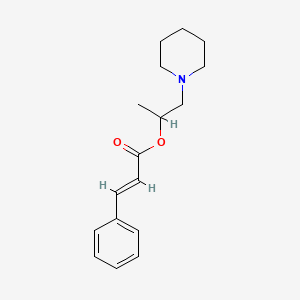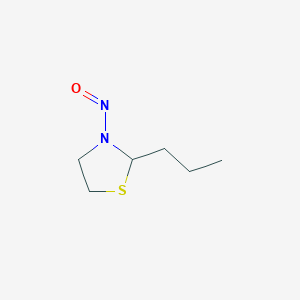
3-Nitroso-2-propyl-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitroso-2-propyl-1,3-thiazolidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties. The presence of the nitroso group at the third position and the propyl group at the second position makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitroso-2-propyl-1,3-thiazolidine typically involves the reaction of 2-propyl-1,3-thiazolidine with nitrosating agents. One common method is the reaction of 2-propyl-1,3-thiazolidine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group at the third position. The reaction is usually carried out at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitroso-2-propyl-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Nitro-2-propyl-1,3-thiazolidine
Reduction: 3-Amino-2-propyl-1,3-thiazolidine
Substitution: Various substituted thiazolidine derivatives depending on the substituent used.
Applications De Recherche Scientifique
3-Nitroso-2-propyl-1,3-thiazolidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Nitroso-2-propyl-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitroso-1,3-thiazolidine: Lacks the propyl group at the second position.
2-Propyl-1,3-thiazolidine: Lacks the nitroso group at the third position.
3-Nitroso-2-methyl-1,3-thiazolidine: Contains a methyl group instead of a propyl group at the second position.
Uniqueness
3-Nitroso-2-propyl-1,3-thiazolidine is unique due to the presence of both the nitroso and propyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
72505-64-7 |
|---|---|
Formule moléculaire |
C6H12N2OS |
Poids moléculaire |
160.24 g/mol |
Nom IUPAC |
3-nitroso-2-propyl-1,3-thiazolidine |
InChI |
InChI=1S/C6H12N2OS/c1-2-3-6-8(7-9)4-5-10-6/h6H,2-5H2,1H3 |
Clé InChI |
JIUODVUHOAAJGK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1N(CCS1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14164763.png)
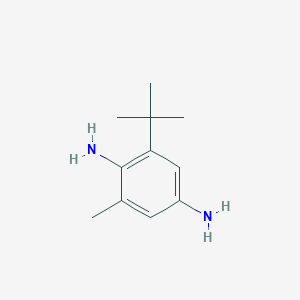
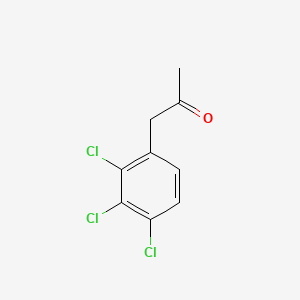
![1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14164776.png)
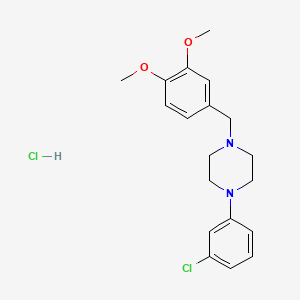
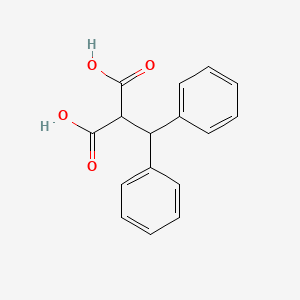
![9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole](/img/structure/B14164800.png)

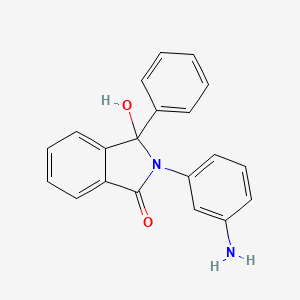
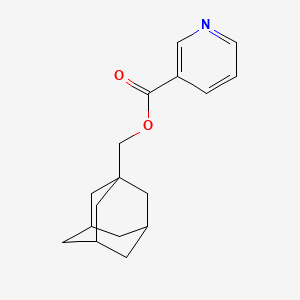
![2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide](/img/structure/B14164823.png)
![Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate](/img/structure/B14164831.png)
